molecular formula C12H14O2 B13598362 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid

2-(2,3-dihydro-1H-inden-2-yl)propanoic acid

Cat. No.: B13598362
M. Wt: 190.24 g/mol
InChI Key: YZVJAQRQUSEUMV-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-2-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a propanoic acid moiety attached to a 2,3-dihydro-1H-indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene.

    Alkylation: The 2,3-dihydro-1H-indene undergoes alkylation with a suitable alkyl halide, such as bromoacetic acid, under basic conditions to introduce the propanoic acid moiety.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in various substituted indene derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dioxoindolin-1-yl)propanoic acid: Shares a similar propanoic acid moiety but features a different ring structure.

    Pranoprofen: Contains a propanoic acid group attached to a chromeno-pyridinyl ring.

    Pomalidomide-piperazine-propanoic acid: Features a propanoic acid moiety linked to a piperazine ring.

Uniqueness

2-(2,3-Dihydro-1H-inden-2-yl)propanoic acid is unique due to its specific indene ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)propanoic acid

InChI

InChI=1S/C12H14O2/c1-8(12(13)14)11-6-9-4-2-3-5-10(9)7-11/h2-5,8,11H,6-7H2,1H3,(H,13,14)

InChI Key

YZVJAQRQUSEUMV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2=CC=CC=C2C1)C(=O)O

Origin of Product

United States

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